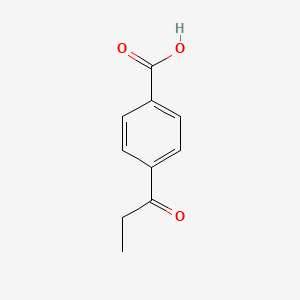

4-Propanoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZBJHMHKZVYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195007 | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4219-55-0 | |

| Record name | p-Propionylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Propionylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Propanoylbenzoic Acid: Technical Monograph on Synthesis, Reactivity, and Applications

Executive Summary & Chemical Identity

4-Propanoylbenzoic acid (CAS: 4219-55-0), also known as p-propionylbenzoic acid, is a bifunctional aromatic building block characterized by a para-substituted benzene ring bearing a carboxylic acid and a propanoyl (ethyl ketone) moiety.[1] Its dual functionality—an electrophilic ketone and a nucleophilic/acidic carboxyl group—makes it a critical intermediate in the synthesis of protease inhibitors, chiral

This guide provides a rigorous technical analysis of its properties, validated synthesis protocols, and analytical characterization, designed for researchers in medicinal chemistry and materials science.[2]

Chemical Profile

| Property | Detail |

| IUPAC Name | 4-Propanoylbenzoic acid |

| Common Synonyms | p-Propionylbenzoic acid; 4-Propionylbenzoic acid |

| CAS Number | 4219-55-0 |

| Molecular Formula | |

| Molecular Weight | 178.18 g/mol |

| SMILES | CCC(=O)C1=CC=C(C=C1)C(=O)O |

| Structure | Para-substituted benzene (C1: COOH, C4: C(=O)Et) |

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models suitable for experimental design.

| Parameter | Value | Context/Notes |

| Appearance | White to off-white crystalline solid | Standard purity >97% |

| Melting Point | 198–202 °C (Experimental) | High crystallinity due to H-bonding |

| Boiling Point | ~348 °C (Predicted) | Decomposes before boiling at atm pressure |

| pKa (Acid) | 3.72 ± 0.10 | More acidic than benzoic acid (pKa 4.[1][2]2) due to electron-withdrawing ketone |

| Solubility | DMSO, Methanol, Ethanol, Dioxane | Sparingly soluble in water; soluble in alkaline aq.[2] solutions |

| LogP | 2.1 (Predicted) | Moderate lipophilicity |

Synthesis Protocols

Two primary routes exist for the generation of 4-propanoylbenzoic acid. The Hydrolysis Route is preferred for laboratory-scale high-purity synthesis, while the Oxidation Route is relevant for industrial feedstock conversion.[2]

Protocol A: Alkaline Hydrolysis of 4-Cyanopropiophenone (Recommended)

This method, adapted from protease inhibitor synthesis workflows (e.g., US Patent 10,723,709), offers high regioselectivity and yield.[2]

Reagents:

-

4-Cyanopropiophenone (4-Propanoylbenzonitrile)

-

2N Sodium Hydroxide (NaOH)[2]

-

1,4-Dioxane (Solvent)

-

Concentrated HCl (for workup)[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-cyanopropiophenone (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 2N NaOH.

-

Reflux: Heat the reaction mixture to 95–100 °C (reflux) with vigorous stirring. Maintain for 12–18 hours.

-

Workup: Cool the mixture to room temperature. Dilute with water.[2][8]

-

Extraction (Impurity Removal): Wash the alkaline aqueous layer with diethyl ether to remove unreacted nitrile or non-acidic byproducts.[2]

-

Precipitation: Acidify the aqueous layer to pH ~2 using concentrated HCl. The product will precipitate as a white solid.[2]

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[2] Recrystallize from ethanol/water if necessary.[2]

Protocol B: Friedel-Crafts Acylation (Alternative)

Direct acylation of benzoic acid is difficult due to ring deactivation.[2] The standard alternative involves acylating alkylbenzenes followed by oxidation.[2]

-

Acylation: Reaction of ethylbenzene with propionyl chloride (

catalyst) yields 4-ethylpropiophenone (major product due to sterics).[2] -

Oxidation: Oxidation of the ethyl group to a carboxyl group using

or

Figure 1: Hydrolytic synthesis pathway from nitrile precursor to carboxylic acid.

Reactivity & Applications

Biocatalysis & CYP450 Studies

4-Propanoylbenzoic acid serves as a model substrate for Cytochrome P450 (CYP199A4) enzymes.[2][3][5][9][10]

-

Regioselectivity: The enzyme selectively hydroxylates the C2 position of the propanoyl chain (alpha to the carbonyl is C2 in biological nomenclature relative to the chain, or C-alpha in chemical terms).[2]

-

Significance: This reaction demonstrates the ability of engineered enzymes to perform difficult C-H activation on deactivated aromatic ketones, producing chiral

-hydroxyketones which are precursors for pharmaceutical stereocenters.[2][5]

Medicinal Chemistry (Protease Inhibitors)

The compound acts as a "warhead" builder or a linker.[2]

-

Derivatization: The carboxylic acid is typically coupled to an amine (amide coupling) to attach the phenyl-ketone moiety to a peptidomimetic scaffold.[2]

-

Mechanism: The ketone carbonyl can form reversible covalent bonds with active site serine or cysteine residues in proteases, or simply act as a hydrogen bond acceptor in the S1/S2 pockets of enzymes like Cathepsin or Thrombin.[2]

Metal-Organic Frameworks (MOFs)

-

Ligand Type: Ditopic linker.[2]

-

Geometry: The angle between the carboxylate binding site and the ketone oxygen allows for specific coordination geometries.[2] The ketone oxygen can participate in weak coordination or hydrogen bonding within the MOF pore, potentially enhancing gas adsorption selectivity (

vs

Figure 2: Biocatalytic conversion pathway mediated by CYP199A4.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct ethyl ketone pattern and the para-substituted aromatic system.[2]

NMR (500 MHz, DMSO-- 13.0+ ppm (Broad s, 1H): Carboxylic acid proton (-COOH ).[2]

- 8.05–8.15 ppm (m, 4H): Aromatic protons (AA'BB' system).[2] The protons ortho to the ketone and ortho to the acid are magnetically similar due to the electron-withdrawing nature of both groups, often appearing as a tight multiplet or two doublets.[2]

-

3.05 ppm (q,

-

1.15 ppm (t,

Infrared Spectroscopy (IR)[2][4]

-

~2800–3200 cm

: Broad O-H stretch (Carboxylic acid dimer).[2] -

~1680–1690 cm

: C=O stretch (Aromatic ketone).[2] -

~1690–1710 cm

: C=O stretch (Carboxylic acid).[2] Note: These two carbonyl peaks may overlap or appear as a split band depending on solvent/solid state.[2]

References

-

Biocatalytic Hydroxylation: Lee, J. H., et al. (2024).[2] "Selective

-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes." ACS Catalysis.[2] [2] -

Synthesis Protocol: "Protease Inhibitors and Methods of Use." US Patent 10,723,709 B2 (2020).[2]

-

Chemical Identity: PubChem Compound Summary for CID 20202, 4-Propanoylbenzoic acid.[2] [2]

-

MOF/Ligand Context: BenchChem Technical Data, 4-Propanoylbenzonitrile (Precursor) Reactivity Profile. [2]

Sources

- 1. p-Propionylbenzoic acid | C10H10O3 | CID 20202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective α-Hydroxyketone Formation and Subsequent C–C Bond Cleavage by Cytochrome P450 Monooxygenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Propanoylbenzonitrile|High-Quality Research Chemical [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US10723709B2 - Protease inhibitors - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Precursors and Synthesis of 4-Propanoylbenzoic Acid

Abstract

4-Propanoylbenzoic acid is a bifunctional molecule of significant interest in the pharmaceutical and advanced materials sectors. Its unique structure, featuring both a ketone and a carboxylic acid moiety on an aromatic scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs) and specialized polymers.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to 4-propanoylbenzoic acid, focusing on the logical selection of precursors and the underlying chemical principles that govern the transformations. We will explore retrosynthetic analysis, delve into the mechanistic details of key reactions, present field-proven experimental protocols, and offer a comparative analysis of the most viable synthetic strategies.

Introduction: The Strategic Importance of 4-Propanoylbenzoic Acid

4-Propanoylbenzoic acid (C₁₀H₁₀O₃) is a derivative of benzoic acid, a class of compounds that serve as fundamental building blocks in organic synthesis.[2] The presence of a propanoyl group in the para position relative to the carboxylic acid introduces a reactive ketone functionality, which can undergo a wide array of chemical transformations independently of the carboxylic acid. This dual functionality is prized in drug development for creating tailored molecular scaffolds and in materials science for designing polymers with specific thermal and mechanical properties. A thorough understanding of its synthesis is therefore crucial for researchers aiming to leverage its unique chemical properties.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis, the process of mentally deconstructing the target molecule to identify plausible precursors.[3] For 4-propanoylbenzoic acid, two primary disconnections are evident, defining the two major synthetic strategies.

Figure 1: Retrosynthetic analysis of 4-propanoylbenzoic acid.

This analysis reveals that the most logical and industrially scalable approach involves two key transformations: a Friedel-Crafts acylation to construct the carbon skeleton, followed by a selective oxidation of an alkyl side chain to form the carboxylic acid. This pathway identifies 4-ethylpropiophenone as the pivotal precursor.

Core Synthetic Strategy: From Ethylbenzene to 4-Propanoylbenzoic Acid

The most efficient and widely applicable synthesis of 4-propanoylbenzoic acid is a two-step process starting from readily available commodity chemicals. This pathway offers high yields and excellent control over regioselectivity.

Step 1: Synthesis of the Key Precursor, 4-Ethylpropiophenone, via Friedel-Crafts Acylation

The first step involves the electrophilic aromatic substitution of ethylbenzene with propanoyl chloride. This is a classic Friedel-Crafts acylation reaction, which utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[4]

Causality Behind Experimental Choices:

-

Reactants: Ethylbenzene is chosen as the aromatic substrate because the ethyl group is an ortho-, para-director and is activating, favoring substitution on the aromatic ring. Propanoyl chloride serves as the acylating agent, providing the three-carbon chain required.

-

Catalyst: Anhydrous aluminum chloride is essential. It coordinates with the chlorine atom of the propanoyl chloride, making it a much better leaving group and generating the highly electrophilic acylium ion (CH₃CH₂CO⁺), which is the active electrophile in the reaction.[5] A stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the product ketone, temporarily deactivating it.[6]

-

Regioselectivity: The ethyl group on the benzene ring directs the incoming acyl group primarily to the para position. This is due to a combination of steric hindrance at the ortho positions and the electronic stabilizing effect of the alkyl group, which favors the para-substituted carbocation intermediate.[7] While minor amounts of the ortho and meta isomers may form, the para isomer is the major product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 2438-05-3: 4-Propylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Retrosynthetic analysis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Commercial availability of 4-Propanoylbenzoic acid

An In-depth Technical Guide to the Commercial Availability and Application of 4-Propanoylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-Propanoylbenzoic acid (CAS No. 4219-55-0), a keto-acid building block with significant potential in pharmaceutical synthesis and materials science. The guide details its commercial availability, outlines strategies for procurement and supplier qualification, and provides a robust framework for its quality control. For researchers facing procurement challenges, a validated, laboratory-scale synthesis protocol based on the Friedel-Crafts acylation is described in detail. Furthermore, this document covers essential safety and handling procedures and explores the applications of this versatile intermediate, particularly in the context of drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking to source, synthesize, or utilize 4-Propanoylbenzoic acid in their work.

Introduction to 4-Propanoylbenzoic Acid

4-Propanoylbenzoic acid, also known as 4-propionylbenzoic acid, is an aromatic organic compound featuring a benzoic acid core substituted with a propanoyl (propionyl) group at the para-position. This bifunctional molecular architecture, containing both a carboxylic acid and a ketone, makes it a valuable intermediate for the synthesis of more complex molecules.[1][2] The carboxylic acid moiety provides a handle for esterification, amidation, or other transformations, while the ketone group can be targeted for reductions, additions, or condensations.

Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry, appearing in the structure of numerous approved drugs and serving as precursors for a wide range of bioactive molecules.[3] The presence of the propanoyl group in 4-Propanoylbenzoic acid introduces a specific lipophilic and structural element that can be exploited in the design of novel therapeutic agents.

Table 1: Physicochemical Properties of 4-Propanoylbenzoic Acid

| Property | Value | Source |

| CAS Number | 4219-55-0 | [4] |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.18 g/mol | [5] |

| IUPAC Name | 4-propanoylbenzoic acid | [5] |

| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C(=O)O | [5] |

| Boiling Point (Predicted) | 348.5 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.187 g/cm³ | [5] |

| Flash Point (Predicted) | 178.8 °C | [5] |

Commercial Availability and Procurement

4-Propanoylbenzoic acid is available from a range of chemical suppliers who specialize in research and development quantities. Procurement for laboratory use is typically straightforward, though availability may vary.

2.1. Identifying Suppliers The compound is listed by several chemical suppliers and marketplaces, often for research use.[5] Notable suppliers that list 4-Propanoylbenzoic acid (CAS 4219-55-0) include:

-

Alfa Chemistry[5]

-

Sinfoo Biotech[4]

-

Alchem Pharmtech[6]

-

Aikon International Limited[7]

-

Shanghai Raise Chemical Technology Co., Ltd.[7]

2.2. Procurement Workflow A systematic approach to procurement is critical to ensure the timely acquisition of high-quality material. The following workflow outlines the key decision points from initial sourcing to final material acceptance.

Caption: Procurement workflow for 4-Propanoylbenzoic acid.

Supplier Qualification and Quality Control

Upon receipt of a commercial batch of 4-Propanoylbenzoic acid, it is imperative to perform in-house quality control (QC) to verify its identity and purity. This self-validating step ensures that the material meets the standards required for subsequent experiments, preventing costly failures and ensuring data reproducibility.

3.1. Protocol: Quality Control Analysis of Commercial 4-Propanoylbenzoic Acid

Objective: To confirm the identity and assess the purity of a commercially supplied sample of 4-Propanoylbenzoic acid.

Materials:

-

Sample of 4-Propanoylbenzoic acid

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

-

FT-IR spectrometer

-

Melting point apparatus

Methodology:

-

Visual Inspection: Examine the material for uniform appearance. It should be a white to off-white crystalline solid. Note any discoloration or heterogeneity.

-

Melting Point Analysis:

-

Load a small amount of the dried sample into a capillary tube.

-

Determine the melting point range using a calibrated apparatus.

-

Causality: A sharp melting point range is indicative of high purity. A broad or depressed range suggests the presence of impurities.

-

-

FT-IR Spectroscopy:

-

Acquire an infrared spectrum of the solid sample (e.g., using an ATR accessory).

-

Rationale: This technique is excellent for confirming the presence of key functional groups. The spectrum should be compared against a reference or predicted data.

-

Predicted Characteristic Peaks:

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1680-1690 cm⁻¹ (strong): C=O stretch of the aryl ketone.

-

~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

-

-

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Rationale: Proton NMR confirms the specific hydrogen environment and connectivity, providing a definitive fingerprint of the molecule's structure.

-

Predicted ¹H NMR Signals (in DMSO-d₆):

-

~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.0 ppm (doublet, 2H): Aromatic protons ortho to the carboxylic acid.

-

~7.9 ppm (doublet, 2H): Aromatic protons ortho to the propanoyl group.

-

~3.1 ppm (quartet, 2H): Methylene protons (-CH₂-) of the propanoyl group.

-

~1.1 ppm (triplet, 3H): Methyl protons (-CH₃) of the propanoyl group.

-

-

-

Purity Assessment:

-

Integrate the peaks in the ¹H NMR spectrum. The relative integrations should match the number of protons in each environment.

-

Look for any unexpected signals, which may indicate residual solvents or synthetic impurities. Purity can be estimated by comparing the integral of the product peaks to those of the impurities.

-

Laboratory-Scale Synthesis

When commercial sourcing is not viable due to cost, lead times, or availability, laboratory-scale synthesis provides a reliable alternative. A robust method for preparing 4-Propanoylbenzoic acid is via a two-step process: Friedel-Crafts acylation of a suitable benzene derivative followed by oxidation. A common starting material would be toluene, which is first acylated and then the methyl group is oxidized.

4.1. Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-Propanoylbenzoic acid.

4.2. Protocol: Synthesis of 4-Propanoylbenzoic Acid

Step 1: Friedel-Crafts Acylation of Toluene

Objective: To synthesize 4-methylpropiophenone.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Toluene

-

Propanoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add toluene (1.0 equivalent) to the suspension.

-

Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

-

Causality: The Friedel-Crafts acylation is catalyzed by the Lewis acid AlCl₃, which activates the propanoyl chloride to form a reactive acylium ion electrophile.[9][10] Toluene is an activated aromatic ring, and acylation occurs preferentially at the para position due to steric hindrance at the ortho positions.

-

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours or until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methylpropiophenone. Purify by vacuum distillation or column chromatography if necessary.

Step 2: Oxidation of 4-Methylpropiophenone

Objective: To oxidize the methyl group of 4-methylpropiophenone to a carboxylic acid.

Materials:

-

4-Methylpropiophenone (from Step 1)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Water

-

Sodium bisulfite

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 4-methylpropiophenone (1.0 equivalent) in a solution of aqueous NaOH.

-

Heat the solution to reflux.

-

Add a solution of KMnO₄ (approx. 3.0 equivalents) in water portion-wise over 1-2 hours.

-

Rationale: Hot, alkaline potassium permanganate is a strong oxidizing agent capable of oxidizing an alkyl group on an aromatic ring to a carboxylic acid.[11] The ketone functionality is stable under these conditions.

-

-

Maintain reflux until the purple color of the permanganate has disappeared. A brown precipitate of MnO₂ will form.

-

Cool the mixture and filter off the MnO₂.

-

To the clear filtrate, add sodium bisulfite to destroy any excess KMnO₄.

-

Cool the solution in an ice bath and acidify with concentrated HCl until a white precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-Propanoylbenzoic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Propanoylbenzoic acid should be obtained from the supplier, general precautions for handling aromatic carboxylic acids should be followed. Similar compounds like 4-benzoylbenzoic acid are known to cause skin, eye, and respiratory tract irritation.[12]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

Benzoic acid derivatives are ubiquitous in pharmaceutical science, serving as preservatives, pH regulators, and crucial synthetic intermediates.[1][13] 4-Propanoylbenzoic acid is a valuable building block for several reasons:

-

Scaffold for Synthesis: It provides a para-substituted aromatic core that can be elaborated into more complex drug candidates. The ketone and carboxylic acid groups offer orthogonal reactivity for multi-step syntheses.

-

Introduction of Specific Moieties: The propanoyl group can serve as a key pharmacophoric element or be modified to tune properties like lipophilicity, which is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Use in Prodrug Strategies: The carboxylic acid can be esterified to create prodrugs, which can improve a drug's solubility, stability, or bioavailability.[14]

Derivatives of benzoic acid have been investigated for a wide range of therapeutic areas, including oncology and infectious diseases, making 4-Propanoylbenzoic acid a compound of interest for medicinal chemists developing novel therapeutics.[3]

References

-

BuyersGuideChem. 4-Propionylbenzoic acid | 4219-55-0. Available at: [Link]

-

Al-Hindawi, F.I., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Benzoylbenzoic acid, 99%. Available at: [Link]

- Google Patents. CN102701965A - Preparation method of 4-acetylbenzoic acid.

-

PubChem - NIH. 4-Propylbenzoic acid | C10H12O2 | CID 137601. Available at: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

-

PrepChem.com. Synthesis of Step B1: The production of 4-n-propylbenzoic acid. Available at: [Link]

-

Chemguide. friedel-crafts acylation of benzene. Available at: [Link]

-

Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. Available at: [Link]

-

science-revision.co.uk. Freidel-Crafts acylation question sheet. Available at: [Link]

-

ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). Available at: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

Sources

- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2438-05-3: 4-Propylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 4. 4-Propionylbenzoic acid,(CAS# 4219-55-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 4-propanoylbenzoic acid CAS#: 4219-55-0 [m.chemicalbook.com]

- 8. 4-Propionylbenzoic acid | 4219-55-0 - BuyersGuideChem [buyersguidechem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CN102701965A - Preparation method of 4-acetylbenzoic acid - Google Patents [patents.google.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. annexechem.com [annexechem.com]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Acylbenzoic Acids via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Acylbenzoic Acids

4-Acylbenzoic acids are a critical class of organic intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Their versatile structure, featuring a para-substituted acyl group on a benzoic acid scaffold, allows for diverse chemical modifications, making them invaluable in drug development.[1] Notably, they are key precursors for curcumin analogs with antioxidant properties and quinuclidine benzamides that act as agonists for α7 nicotinic acetylcholine receptors, highlighting their significance in therapeutic research.[3][4] The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a direct and efficient route to these valuable compounds.[5] This guide offers an in-depth exploration of the synthesis of 4-acylbenzoic acids using this classic reaction, with a focus on the acylation of toluene with phthalic anhydride as a representative example.

The Underpinnings of Friedel-Crafts Acylation: Mechanism and Rationale

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) onto an aromatic ring.[6] The reaction proceeds through an electrophilic aromatic substitution mechanism, where the key electrophile is a resonance-stabilized acylium ion.[5]

The generation of this highly reactive intermediate is typically achieved by treating an acylating agent, such as an acid chloride or an acid anhydride, with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7]

Mechanism of Acylium Ion Formation and Electrophilic Attack:

-

Activation of the Acylating Agent: The Lewis acid coordinates to the carbonyl oxygen (in the case of an anhydride) or the halogen atom (in the case of an acyl halide), polarizing the molecule and facilitating the departure of the leaving group.

-

Formation of the Acylium Ion: This leads to the formation of a positively charged acylium ion, which is stabilized by resonance.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A base, typically the Lewis acid-leaving group complex (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product.[8]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group.[6] This electron-withdrawing effect makes the product less reactive than the starting material, effectively preventing polysubstitution reactions.[9]

Experimental Guide: Synthesis of 2-(4-Methylbenzoyl)benzoic Acid

This protocol details the synthesis of 2-(4-methylbenzoyl)benzoic acid, a valuable intermediate for dyes and other complex organic molecules, via the Friedel-Crafts acylation of toluene with phthalic anhydride.[10]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |

| Toluene | C₇H₈ | 92.14 | 50 mL | Sigma-Aldrich |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 14.8 g (0.1 mol) | Alfa Aesar |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g (0.22 mol) | Acros Organics |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | J.T. Baker |

| Sodium Hydroxide | NaOH | 40.00 | As needed for pH adjustment | EMD Millipore |

| Deionized Water | H₂O | 18.02 | As needed | --- |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed for drying | VWR |

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-(4-methylbenzoyl)benzoic acid.

Step-by-Step Protocol

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 100 mL of dichloromethane.

-

Carefully add 29.3 g (0.22 mol) of anhydrous aluminum chloride to the dichloromethane with stirring. The process is exothermic, so ensure the addition is controlled.

-

Cool the suspension to 0°C in an ice-water bath.

-

Slowly add 14.8 g (0.1 mol) of phthalic anhydride to the stirred suspension.

-

Place 50 mL of toluene in the dropping funnel.

-

-

Reaction Execution:

-

Add the toluene dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 50 mL portions of dichloromethane.

-

Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene and add hexanes until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

-

Characterization of 2-(4-Methylbenzoyl)benzoic Acid

| Property | Value |

| Appearance | White to off-white crystalline solid[11] |

| Molecular Formula | C₁₅H₁₂O₃[12] |

| Molecular Weight | 240.25 g/mol [12] |

| Melting Point | 180-182°C[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.80 (d, 2H), 7.60 (t, 1H), 7.50 (t, 1H), 7.30 (d, 2H), 2.45 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 196.5, 170.2, 144.1, 137.8, 134.2, 133.1, 131.8, 130.5, 129.8, 129.4, 128.9, 127.3, 21.7 |

Note: NMR data is predicted and may vary slightly. A reference ¹H NMR spectrum can be found in the literature.[13]

Critical Parameters and Optimization Strategies

The success of the Friedel-Crafts acylation is contingent upon several key factors. Understanding and controlling these variables is crucial for achieving high yields and purity.

Choice of Lewis Acid Catalyst

While aluminum chloride is the most common and cost-effective Lewis acid for this reaction, other catalysts can be employed. The choice of catalyst can influence reaction rate, selectivity, and compatibility with other functional groups.

| Lewis Acid | Relative Activity | Comments |

| AlCl₃ | High | Most common, highly reactive, requires stoichiometric amounts.[8] |

| FeCl₃ | Moderate | Less reactive than AlCl₃, can be used in catalytic amounts in some cases.[7] |

| ZnCl₂ | Low | Milder catalyst, useful for activated aromatic rings.[8] |

| BF₃ | High | Gaseous, can be difficult to handle. |

| Solid Acids | Variable | Zeolites and other solid acids are used in industrial applications for easier separation.[8] |

Solvent Selection

The choice of solvent is critical as it can affect the solubility of the reactants and the Lewis acid complex, as well as the overall reaction rate.

-

Dichloromethane (DCM): A common solvent due to its inertness and ability to dissolve the reactants and the AlCl₃ complex.

-

Carbon Disulfide (CS₂): Historically used, but its toxicity and flammability have led to its replacement.

-

Nitrobenzene: Can be used for less reactive substrates as it can be heated to higher temperatures, but it is also a deactivating solvent.

Reaction Temperature

The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction between the Lewis acid and the acylating agent. Allowing the reaction to proceed at room temperature is usually sufficient for completion. For less reactive substrates, heating may be necessary.

Stoichiometry

In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[8] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive.[8] This complex is then hydrolyzed during the aqueous work-up to release the final product.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues:

-

Low Yield:

-

Ensure all reagents, especially aluminum chloride, are anhydrous. Moisture will deactivate the catalyst.

-

Verify the quality of the starting materials.

-

Consider increasing the reaction time or temperature for less reactive substrates.

-

-

Side Reactions:

-

Polysubstitution is generally not an issue with acylation.

-

Rearrangement of the acylium ion is not common.[5]

-

-

Difficult Work-up:

-

The quenching step can be highly exothermic and release HCl gas. Perform this step slowly and with vigorous stirring in a fume hood.

-

Safety Precautions:

-

Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acid Chlorides and Anhydrides: Corrosive and lachrymatory. Handle in a fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Use with adequate ventilation.

Conclusion

The Friedel-Crafts acylation is an indispensable tool in organic synthesis, providing a reliable and efficient pathway to 4-acylbenzoic acids. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are paramount for the successful synthesis of these important pharmaceutical and chemical intermediates. The detailed protocol and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful reaction in their synthetic endeavors.

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Acetylbenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

Chemnotate. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. | Request PDF. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Aromatic Substitution. XXI.1a Friedel-Crafts Acetylation of Benzene, Alkylbenzenes, and Halobenzenes with Acetyl Halides and Acetic Anhydride. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

-

University of Northern Iowa. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 13). Understanding the Synthesis and Applications of 4-Acetylbenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylbenzoyl)benzoic acid monohydrate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-(4-methylbenzoyl)-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 10. 2-(4-Methylbenzoyl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 85-55-2: 2-(4-Methylbenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 12. Benzoic acid, 2-(4-methylbenzoyl)- [webbook.nist.gov]

- 13. 2-(4-Methylbenzoyl)benzoic acid(85-55-2) 1H NMR spectrum [chemicalbook.com]

Application of 4-acylbenzoic acids in medicinal chemistry

Technical Guide: Application of 4-Acylbenzoic Acids in Medicinal Chemistry

Executive Summary

4-Acylbenzoic acids (e.g., 4-acetylbenzoic acid, 4-benzoylbenzoic acid) represent a class of "privileged structures" in medicinal chemistry. Their utility stems from their orthogonal bifunctionality: a carboxylic acid moiety that facilitates facile attachment to pharmacophores or solid supports, and a ketone moiety (acyl group) that serves as a versatile electrophile for heterocycle formation or as a photoactivatable warhead. This guide details the synthetic protocols for transforming these scaffolds into bioactive phthalazinones (relevant to PARP and VEGFR inhibitors) and their application as photoaffinity probes for target deconvolution.

Chemical Architecture & Reactivity Profile

The 4-acylbenzoic acid scaffold offers two distinct reactive centers, allowing for sequential, orthogonal functionalization.

-

Site A (Carboxylic Acid): Amenable to amide coupling (EDC/HATU), esterification, or Curtius rearrangement to anilines. It typically serves as the "anchor" point to the rest of the drug molecule.

-

Site B (Ketone/Acyl):

-

In 2-acyl isomers: Acts as an internal electrophile for cyclization with hydrazines to form phthalazin-1(2H)-ones.

-

In 4-benzoyl isomers: Acts as a photochemical warhead (benzophenone) capable of generating triplet diradicals for covalent protein labeling.

-

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

Figure 1: Divergent application pathways for 4-acylbenzoic acid derivatives in drug discovery.

Application Protocol I: Synthesis of Phthalazin-1(2H)-one Scaffolds

Context: The phthalazinone core is the pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib) and VEGFR inhibitors. This protocol describes the conversion of 2-acylbenzoic acid derivatives (isomeric to 4-acyl, often synthesized via similar Friedel-Crafts routes) into phthalazinones.

Mechanism: The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the carboxylic acid (or activated ester), resulting in cyclization.

Experimental Protocol

-

Starting Material: 2-Acetylbenzoic acid or 2-(4-fluorobenzoyl)benzoic acid.

-

Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH) or Acetic Acid (AcOH).

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq.) of the 2-acylbenzoic acid derivative in Ethanol (10 mL per gram of substrate).

-

Addition: Add 1.2 to 1.5 eq. of Hydrazine hydrate dropwise at room temperature.

-

Expert Insight: A slight excess of hydrazine drives the equilibrium forward, but too much can complicate purification. For GMP processes, controlling residual hydrazine is critical [1].

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 3–5 hours. Monitor reaction progress by TLC or LC-MS (disappearance of the keto-acid peak).

-

Workup:

-

Cool the mixture to room temperature and then to 0–4°C in an ice bath.

-

The product typically precipitates as a white to off-white solid.

-

Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x).

-

-

Purification: Recrystallize from Ethanol/Water or Acetic Acid if necessary.

Data Summary: Typical Yields

| Substrate (R-Group) | Solvent | Temp | Time | Yield | Ref |

|---|---|---|---|---|---|

| Methyl (Acetyl) | EtOH | Reflux | 3 h | 85-92% | [1] |

| 4-Fluorophenyl | AcOH | 100°C | 4 h | 78-85% | [2] |

| Benzyl | EtOH | Reflux | 3 h | 90% | [3] |

Application Protocol II: Photoaffinity Labeling (PAL)

Context: 4-Benzoylbenzoic acid (BBA) is a classic photoreactive warhead. Upon UV irradiation (350–360 nm), the benzophenone moiety forms a triplet diradical that abstracts a hydrogen atom from nearby amino acid residues (preferentially Methionine C-H bonds), forming a covalent C-C bond. This is used to map drug binding sites [4].[1]

Workflow Diagram

Figure 2: Photoaffinity labeling workflow using 4-benzoylbenzoic acid probes.

Experimental Protocol

Phase A: Probe Synthesis

-

Activation: Dissolve 4-benzoylbenzoic acid (1 eq.) in DMF. Add EDC·HCl (1.2 eq.) and NHS (1.2 eq.). Stir for 2 hours to form the NHS-ester.

-

Coupling: Add the amine-containing ligand/drug (1.0 eq.) and DIPEA (3.0 eq.). Stir overnight at room temperature.

-

Purification: Purify the conjugate via HPLC (Reverse Phase, C18).

Phase B: Crosslinking Experiment

-

Incubation: Incubate the BBA-conjugated probe (1–10 µM) with the target protein or cell lysate in PBS for 30–60 minutes at 4°C (or 37°C depending on target stability).

-

Irradiation: Place the samples on ice (critical to prevent thermal degradation). Irradiate with a UV lamp (365 nm, ~100W) at a distance of 5–10 cm for 10–20 minutes.

-

Trustworthiness Check: Always include a "Dark Control" (no UV) and a "Competition Control" (excess free ligand) to validate specific binding [5].

-

-

Analysis: Proceed to SDS-PAGE (for fluorescent probes) or Streptavidin enrichment followed by LC-MS/MS (for biotinylated probes).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phthalazinone Synthesis | Incomplete cyclization due to water in solvent. | Use glacial acetic acid or anhydrous ethanol; increase reflux time. |

| High Residual Hydrazine | Excess reagent used; poor washing. | Limit hydrazine to 1.1 eq.; wash precipitate thoroughly with water/ether. |

| Non-Specific Labeling (PAL) | Probe concentration too high; irradiation too long. | Titrate probe concentration down; reduce UV time to <10 mins. |

| Protein Precipitation (PAL) | Heat generation during UV irradiation. | Mandatory: Keep samples on ice during irradiation; use a UV filter to remove heat (IR). |

References

-

Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine. Organic Process Research & Development.

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore. European Journal of Medicinal Chemistry.

-

Synthesis and Biological Screening of 4-Benzyl-2H-phthalazine Derivatives. NIH PubMed Central.

-

Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH PubMed Central.

-

Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.

Sources

Application Notes and Protocols: 4-Propanoylbenzoic Acid as a Key Starting Material in the Synthesis of Profen-Class Anti-Inflammatory Drugs

Introduction

The 2-arylpropionic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1] This class of compounds, which includes well-known drugs such as ibuprofen, naproxen, and ketoprofen, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[2] The synthesis of these chiral molecules, particularly the more active (S)-enantiomer, is a topic of significant interest in medicinal and process chemistry.

4-Propanoylbenzoic acid is an attractive and versatile starting material for the synthesis of certain profens, particularly those with a benzoylphenyl scaffold, such as ketoprofen. Its structure contains the core aromatic ring and the propionyl side chain that, with appropriate chemical modifications, can be elaborated into the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers and drug development professionals on the synthetic strategies and detailed protocols for utilizing 4-propanoylbenzoic acid in the synthesis of profen-class NSAIDs.

Chemical and Physical Properties of 4-Propanoylbenzoic Acid

A thorough understanding of the starting material is crucial for successful synthesis. The properties of 4-propanoylbenzoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | N/A |

| Molar Mass | 178.18 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 142-144 °C | |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol, acetone, and diethyl ether. | [3] |

Synthetic Strategy Overview: From 4-Propanoylbenzoic Acid to (S)-Ketoprofen

The overall synthetic strategy involves a few key transformations to convert 4-propanoylbenzoic acid into the target molecule, (S)-ketoprofen (dexketoprofen). The primary challenges are the introduction of a methyl group at the α-position of the propanoyl chain and the stereoselective control to obtain the desired (S)-enantiomer.

A plausible and efficient synthetic pathway is outlined below. This multi-step synthesis involves:

-

α-Bromination of the propanoyl group.

-

Formation of an α,β-unsaturated ketone via dehydrobromination.

-

Asymmetric hydrogenation to introduce the chiral center.

-

Oxidation of the resulting alcohol to the carboxylic acid.

This pathway is advantageous as it introduces the chirality in a controlled manner using a well-established catalytic asymmetric reaction.

Caption: Proposed synthetic pathway from 4-propanoylbenzoic acid to (S)-ketoprofen.

Detailed Experimental Protocols

Materials and Reagents:

-

4-Propanoylbenzoic acid (≥98% purity)

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH)

-

Carbon tetrachloride (CCl₄)

-

Lithium carbonate (Li₂CO₃)

-

Lithium bromide (LiBr)

-

N,N-Dimethylformamide (DMF)

-

Ruthenium(II) chloride (S)-BINAP complex

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Jones reagent (CrO₃ in H₂SO₄)

-

Acetone

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Protocol 1: α-Bromination of 4-Propanoylbenzoic Acid

This protocol describes the acid-catalyzed α-bromination of the ketone functionality. Acid catalysis promotes the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine.[4][5]

Reaction: 4-Propanoylbenzoic acid + NBS → 2-Bromo-1-(4-carboxyphenyl)propan-1-one

Procedure:

-

To a solution of 4-propanoylbenzoic acid (1 eq.) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq.).

-

Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude α-bromo ketone. The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights:

-

The use of NBS provides a steady, low concentration of bromine, which helps to minimize side reactions.

-

The acid catalyst is essential for the enolization of the ketone, which is the rate-determining step of the reaction.[6]

Protocol 2: Dehydrobromination to form the α,β-Unsaturated Ketone

This step involves the elimination of hydrogen bromide to form a conjugated system, which is the substrate for the subsequent asymmetric hydrogenation.

Reaction: 2-Bromo-1-(4-carboxyphenyl)propan-1-one → 1-(4-carboxyphenyl)prop-2-en-1-one

Procedure:

-

Dissolve the crude 2-bromo-1-(4-carboxyphenyl)propan-1-one (1 eq.) in N,N-dimethylformamide (DMF).

-

Add lithium carbonate (Li₂CO₃, 1.5 eq.) and lithium bromide (LiBr, 1.5 eq.) to the solution.

-

Heat the reaction mixture to 120-140 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash it with water, and dry it under vacuum to obtain the α,β-unsaturated ketone.

Causality and Insights:

-

Li₂CO₃ acts as the base to abstract the acidic α-proton, initiating the elimination.

-

LiBr helps to facilitate the elimination by a complex mechanism that enhances the leaving group ability of the bromide.

Protocol 3: Asymmetric Hydrogenation

This is the key stereoselective step to introduce the chiral center. A chiral ruthenium-BINAP complex is a well-established catalyst for the asymmetric hydrogenation of ketones and related compounds.

Reaction: 1-(4-carboxyphenyl)prop-2-en-1-one + H₂ → (S)-1-(4-carboxyphenyl)propan-1-ol

Procedure:

-

In a high-pressure reaction vessel, dissolve the α,β-unsaturated ketone (1 eq.) in degassed methanol.

-

Add the chiral Ruthenium-(S)-BINAP catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl, 0.001-0.01 eq.).

-

Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 atm).

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Insights:

-

The chiral BINAP ligand creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess.

-

The choice of the (S)-BINAP ligand is crucial for obtaining the desired (S)-enantiomer of the product.

Protocol 4: Oxidation to (S)-Ketoprofen

The final step is the oxidation of the secondary alcohol to the carboxylic acid. Jones oxidation is a classic and effective method for this transformation.

Reaction: (S)-1-(4-carboxyphenyl)propan-1-ol → (S)-2-(4-benzoylphenyl)propanoic acid

Procedure:

-

Dissolve the chiral alcohol (1 eq.) in acetone.

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.

-

Stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by adding isopropanol until the orange color disappears.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent to yield crude (S)-ketoprofen, which can be purified by recrystallization.

Causality and Insights:

-

Jones reagent is a strong oxidizing agent that efficiently converts secondary alcohols to carboxylic acids.

-

The reaction is performed under acidic conditions.

Alternative Synthetic Approaches

While the presented pathway is a viable option, other synthetic strategies can also be employed to synthesize profens from 4-propanoylbenzoic acid or its derivatives.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction can be used to convert aryl ketones into the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[7][8] This reaction could potentially be applied to 4-propanoylbenzoic acid to directly introduce the carboxylic acid functionality at the end of the propyl chain.

Caption: Willgerodt-Kindler reaction pathway.

Favorskii Rearrangement

The Favorskii rearrangement of an α-halo ketone in the presence of a base can lead to a rearranged carboxylic acid derivative.[9][10][11] This could be a powerful method to construct the 2-arylpropionic acid moiety from the α-bromo derivative of 4-propanoylbenzoic acid.

Caption: Favorskii rearrangement pathway.

Conclusion

4-Propanoylbenzoic acid serves as a valuable and versatile starting material for the synthesis of profen-class anti-inflammatory drugs. The protocols and strategies outlined in this application note provide a solid foundation for researchers in the field of drug discovery and development. The choice of a particular synthetic route will depend on factors such as the desired scale of synthesis, the availability of reagents and catalysts, and the specific stereochemical requirements of the target molecule. Careful optimization of reaction conditions and purification procedures will be essential to achieve high yields and purity of the final API.

References

- Google Patents. Loxoprofen sodium synthesis method. CN105017009A.

-

Patsnap. Method for synthesizing loxoprofen sodium. [Link]

-

ChemBK. benzoic acid, 4-propyl-. [Link]

-

PubMed. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. [Link]

-

Journal of Yunnan University: Natural Sciences Edition. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen. [Link]

-

ChemistryViews. New Synthesis Route for Ketoprofen. [Link]

-

ACS Publications. An Efficient and Practical Sequential One‐Pot Synthesis of Suprofen, Ketoprofen and Other 2‐Arylpropionic Acids. [Link]

-

Indian Journal of Chemistry. Studies on anti-inflammatory drugs of 2- arylpropanoic acids: Part IXl - A practical synthesis of ketoprofen by 1,2-aryl re. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

Catalysis Science & Technology. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

-

PubMed. Advances in the Catalytic Asymmetric Synthesis of Chiral α-Aryl Ketones. [Link]

-

Journal of the American Chemical Society. .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. [Link]

-

MDPI. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

PMC. Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

ResearchGate. Recent advances in the Willgerodt–Kindler reaction. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

PubMed. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography-Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

-

Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. [Link]

-

Common Organic Chemistry. Bromination - Common Conditions. [Link]

-

PubMed. Enantiomeric Resolution of 2-arylpropionic Acid Nonsteroidal Anti-Inflammatory Drugs by Capillary Electrophoresis: Methods and Applications. [Link]

-

ResearchGate. Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. [Link]

-

RSC Blogs. Asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). [Link]

-

RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. [Link]

-

WIPO Patentscope. METHOD FOR SYNTHESIZING DEXKETOPROFEN. WO/2024/197483. [Link]

-

Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. [Link]

-

PubMed. Deracemization of α-aryl hydrocoumarins via catalytic asymmetric protonation of ketene dithioacetals. [Link]

-

PMC. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

Thieme E-Books. Third Component Sulfur (Willgerodt–Kindler Reaction). [Link]

-

SciELO. Chiral auxiliary-mediated enantioenrichment of (±)-ibuprofen, under steglich conditions, with secondary alcohols derived from (R)-carvone. [Link]

-

Wikipedia. Kinetic resolution. [Link]

-

Purechemistry. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]

-

MDPI. Rhodium-Catalyzed Dynamic Kinetic Resolution of Racemic Internal Allenes towards Chiral Allylated Triazoles and Tetrazoles. [Link]

-

ResearchGate. (PDF) Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. [Link]

-

J. Soc. Ouest-Afr. Chim. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. [Link]

-

PubMed. Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs). [Link]

-

ResearchGate. The Favorskiĭ Rearrangement of Haloketones. [Link]

-

PubMed. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. [Link]

-

YouTube. Favorskii Rearrangement. [Link]

Sources

- 1. Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. scielo.br [scielo.br]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. purechemistry.org [purechemistry.org]

- 11. researchgate.net [researchgate.net]

High-performance liquid chromatography (HPLC) analysis of 4-Propanoylbenzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Propanoylbenzoic Acid

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-Propanoylbenzoic acid using a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Developed for researchers, scientists, and professionals in drug development, this application note details the method's scientific rationale, a step-by-step protocol for its implementation, and a framework for method validation in accordance with ICH guidelines. The described method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Scientific Rationale

4-Propanoylbenzoic acid, also known as 4-Propylbenzoic acid, is an aromatic carboxylic acid that serves as a key intermediate in various organic syntheses, including the production of polymers and pharmaceuticals.[1] Its molecular structure consists of a benzoic acid core with a propyl group at the para position.[1] Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability testing of related active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This guide employs a reversed-phase chromatographic strategy, which is ideally suited for moderately polar analytes like 4-Propanoylbenzoic acid.

The Principle of Separation: Reversed-Phase Chromatography

The chosen methodology is based on reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[3] For this analysis, a C18 (octadecylsilyl) column is selected, as its long alkyl chains provide excellent retention for aromatic compounds through hydrophobic interactions.[4][5]

A critical aspect of analyzing acidic compounds like 4-Propanoylbenzoic acid is controlling their ionization state. The carboxylic acid moiety (-COOH) is a weak acid and will deprotonate to its carboxylate form (-COO⁻) in neutral or basic conditions. This ionized form is highly polar and exhibits poor retention on a C18 column, often resulting in broad, tailing peaks. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be acidified.[2][6] By maintaining a mobile phase pH well below the analyte's pKa (~3.4-4.2), the carboxylic acid remains in its protonated, more hydrophobic form, allowing for optimal interaction with the C18 stationary phase.[6][7]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to robust method development.

| Property | Value | Source |

| Synonyms | 4-Propylbenzoic acid, p-Propylbenzoic acid | [1] |

| CAS Number | 2438-05-3 | [8] |

| Molecular Formula | C₁₀H₁₂O₂ | [8] |

| Molecular Weight | 164.20 g/mol | [8][9] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, ether | [1][10] |

| Melting Point | 142-145 °C |

Detailed Analytical Protocol

This section provides a complete, step-by-step protocol for the HPLC analysis of 4-Propanoylbenzoic acid.

Instrumentation, Reagents, and Materials

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS) for data acquisition and processing.

-

-

Reagents:

-

4-Propanoylbenzoic acid reference standard (>99.0% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Phosphoric acid (H₃PO₄), ~85% (Reagent grade).[11]

-

-

Materials:

Preparation of Solutions

Mobile Phase Preparation (Aqueous Component): 0.1% Phosphoric Acid in Water

-

Pour approximately 900 mL of HPLC-grade water into a 1 L volumetric flask or media bottle.

-

Carefully add 1.0 mL of concentrated phosphoric acid to the water.

-

Bring the volume to 1 L with water and mix thoroughly.

-

Degas the solution using sonication or vacuum filtration before use. This is Mobile Phase A.

Mobile Phase B: Acetonitrile

-

Use HPLC-grade acetonitrile directly. This is Mobile Phase B.

Diluent Preparation

-

Prepare a mixture of Water:Acetonitrile (50:50, v/v). This solution is used to dissolve the standard and sample.

Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of 4-Propanoylbenzoic acid reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

Working Standard Solutions

-

Prepare a series of working standards by diluting the Standard Stock Solution with the diluent to cover the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation

-

Accurately weigh the sample containing 4-Propanoylbenzoic acid to obtain a theoretical concentration within the calibration range.

-

Transfer the weighed sample to a volumetric flask of appropriate size.

-

Dissolve and dilute the sample using the diluent, following the same procedure as for the standard stock solution.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[12]

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds.[4] |

| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile | Acidified aqueous phase suppresses carboxylate ionization, improving peak shape.[2][6] |

| Gradient | Isocratic: 60% A / 40% B | A simple isocratic elution provides robust and repeatable results for a single analyte. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[14][15] |

| Column Temp. | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations.[15] |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC.[15] |

| Detection | UV at 235 nm | Good absorbance for benzoic acid derivatives, offering high sensitivity.[16] |

| Run Time | ~10 minutes | Sufficient to allow elution of the analyte and any potential impurities. |

Method Validation Framework

For use in regulated environments, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19] A validation protocol should be documented before initiating studies.

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameters

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo and spiked samples.[20]

-

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is confirmed by analyzing a minimum of five standards across the desired range. The correlation coefficient (r²) should be >0.999.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]

-

Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked placebo) at a minimum of three concentration levels, with three replicates each.[17] Results are reported as percent recovery.

-

Precision:

-

Repeatability: Precision under the same operating conditions over a short interval. Assessed by a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range.[17]

-

Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

-

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) in replicate (n=5).

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |

| %RSD of Retention Time | ≤ 1.0% | Confirms pumping stability. |

Data Analysis and Calculations

The concentration of 4-Propanoylbenzoic acid in a sample is determined by external standard calibration. A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The concentration of the analyte in the sample is then calculated using the linear regression equation derived from this curve.

Caption: Step-by-step experimental workflow for the HPLC analysis of 4-Propanoylbenzoic acid.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative determination of 4-Propanoylbenzoic acid. The use of a standard C18 column with an acidified water/acetonitrile mobile phase ensures excellent peak shape, resolution, and reproducibility. The protocol is straightforward and can be readily validated according to ICH guidelines, making it suitable for routine use in quality control and research environments.

References

-

ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]